Cas no 3484-68-2 (4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine)

4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine structure
3484-68-2 structure
Nom du produit:4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine
Numéro CAS:3484-68-2
Le MF:C43H82N16O12
Mégawatts:1015.21118879318
CID:1466863
PubChem ID:198907

4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine Propriétés chimiques et physiques

Nom et identifiant

    • 4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine
    • 4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H
    • 4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-1,8,15,22,29-pentaoxo-7,14,21,28-tetraazatetratriacont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
    • Racemomycin E
    • A 53930C
    • CHEMBL4446887
    • 3484-68-2
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-(3-amino-6-(3-amino-6-(3-amino-6-(3-amino-6-(3,6-diaminohexanamido)hexanamido)hexanamido)hexanamido)hexanamido)-2-deoxy-beta-D-gulopyranosyl)amino)-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, 6'-carbamate
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((4-O-(aminocarbonyl)-2-deoxy-2-((3,10,17,24,31,34-hexaamino-1,8,15,22,29-pentaoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS-(2(3R*,10R*,17R*,24R*,31R*),3aalpha,7alpha,7abeta))-
    • Streptothricin B
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((4-O-(aminocarbonyl)-2-deoxy-2-(((3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-1,8,15,22,29-pentaoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino)-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
    • [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
    • Piscine à noyau: 1S/C43H82N16O12/c44-11-1-6-23(45)16-30(62)51-12-2-7-24(46)17-31(63)52-13-3-8-25(47)18-32(64)53-14-4-9-26(48)19-33(65)54-15-5-10-27(49)20-34(66)56-37-38(67)39(71-42(50)69)29(22-60)70-41(37)59-43-57-35-28(61)21-55-40(68)36(35)58-43/h23-29,35-39,41,60-61,67H,1-22,44-49H2,(H2,50,69)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,68)(H,56,66)(H2,57,58,59)/t23-,24-,25-,26-,27-,28+,29+,35+,36-,37+,38-,39-,41+/m0/s1
    • La clé Inchi: SFBVRPSSMVXTDR-PTESPJIQSA-N
    • Sourire: N(C1N[C@]2([H])C(NC[C@@H](O)[C@@]2([H])N=1)=O)[C@@H]1O[C@H](CO)[C@H](OC(=O)N)[C@@H](O)[C@H]1NC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCNC(=O)C[C@@H](N)CCCN

Propriétés calculées

  • Qualité précise: 1014.62981211g/mol
  • Masse isotopique unique: 1014.62981211g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 18
  • Nombre de récepteurs de liaison hydrogène: 19
  • Comptage des atomes lourds: 71
  • Nombre de liaisons rotatives: 35
  • Complexité: 1740
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 13
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -9.1
  • Surface topologique des pôles: 489Ų

4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S)-3,10,17,24,31,34-hexaamino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopyranosylamine Littérature connexe

Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica
Shanghai Xinsi New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Xinsi New Materials Co., Ltd